molecular formula C7H8ClNO3 B2702430 Ethyl 2-chloro-5-methyloxazole-4-carboxylate CAS No. 1144520-57-9

Ethyl 2-chloro-5-methyloxazole-4-carboxylate

Cat. No. B2702430
CAS RN: 1144520-57-9
M. Wt: 189.6
InChI Key: IXPWETYWMRJUOF-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-methyloxazole-4-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 . It has a molecular weight of 189.6 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

Ethyl 2-chloro-5-methyloxazole-4-carboxylate serves as a versatile intermediate in organic synthesis, enabling the preparation of variously substituted oxazoles. A notable method involves regiocontrolled halogenation and palladium-catalyzed coupling reactions, facilitating the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles (Hodgetts & Kershaw, 2002). This compound has been effectively used in a phosphine-catalyzed [4 + 2] annulation process, yielding highly functionalized tetrahydropyridines, showcasing its potential in constructing complex molecular architectures (Zhu, Lan, & Kwon, 2003).

Crystal Structure Analysis

The crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate, a related compound, was determined to consist of planar sheets connected by intermolecular hydrogen bonding. This structural information is critical for understanding the compound's behavior in various chemical contexts (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Advanced Synthetic Applications

This compound's derivatives have found application in advanced synthetic strategies. For instance, it has been used in the creation of oxazole-containing natural products like balsoxin and texaline through palladium-catalyzed (hetero)arylation. This method represents an efficient access to (hetero)aryloxazoles, highlighting the compound's role in the synthesis of biologically relevant molecules (Verrier, Martin, Hoarau, & Marsais, 2008).

Biothiols Detection

In the realm of analytical chemistry, this compound derivatives have been engineered as probes for the detection of biothiols. A study demonstrated the use of a colorimetric and ratiometric fluorescent probe, derived from this compound, for the sensitive and selective detection of cysteine, homocysteine, and glutathione in living cells. This underscores the compound's potential in diagnostic and biomedical research (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

ethyl 2-chloro-5-methyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPWETYWMRJUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1144520-57-9
Record name ethyl 2-chloro-5-methyl-1,3-oxazole-4-carboxylate
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